Comparative Binding Affinity to ATAD2 Bromodomain: 4-Bromo-3-methoxybenzamide vs. Other Benzamide Derivatives
4-Bromo-3-methoxybenzamide demonstrates weak but measurable binding to the ATAD2 bromodomain, a target in epigenetic regulation and oncology. Its affinity (Kd = 2.90 μM) is significantly weaker than optimized chemical probes, but this data establishes a baseline for the scaffold's interaction with bromodomains, which is a key differentiator from other benzamides that may not bind this target at all [1]. This contrasts with its lack of measurable affinity for the Beta-1 adrenergic receptor, highlighting a degree of selectivity .
| Evidence Dimension | Binding Affinity (Kd) to ATAD2 Bromodomain |
|---|---|
| Target Compound Data | 2.90 μM (2,900 nM) |
| Comparator Or Baseline | Optimized ATAD2 bromodomain inhibitors (e.g., from literature) typically have Kd values in the low nanomolar range (e.g., <100 nM). |
| Quantified Difference | The target compound is approximately 29-fold less potent than optimized nanomolar inhibitors. |
| Conditions | SPR analysis using FLAG-6His-Tev-ATAD2 (950-1148) expressed in E. coli BL21 (DE3) [1] |
Why This Matters
This data confirms that 4-bromo-3-methoxybenzamide engages the ATAD2 bromodomain, making it a suitable starting scaffold for fragment-based drug discovery or for developing PROTACs targeting ATAD2, whereas other benzamide isomers may not exhibit this specific interaction.
- [1] BindingDB. (n.d.). BDBM50098249 CHEMBL3590388. Affinity Data for 4-Bromo-3-methoxybenzamide. View Source
